molecular formula C12H14N4O B2701599 N'-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide CAS No. 6736-45-4

N'-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2701599
CAS No.: 6736-45-4
M. Wt: 230.271
InChI Key: KCVAWDIFEDTYFQ-UHFFFAOYSA-N
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Description

N’-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound is characterized by the presence of a benzyl group, a methyl group, and a carbohydrazide moiety attached to the pyrazole ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the cyclocondensation reaction of hydrazine derivatives with acetylenic ketones . One common method includes the reaction of 3-methyl-1H-pyrazole-5-carbohydrazide with benzyl chloride under basic conditions to introduce the benzyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of N’-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Biological Activity

N'-Benzyl-3-methyl-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and various biological effects, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound features a five-membered pyrazole ring with a methyl group and a benzyl group attached to specific positions. The carbohydrazide moiety (CO-NH-NH2) is linked to the carbon at position 5 of the pyrazole ring. This structural configuration is critical for its biological activity, particularly in medicinal chemistry.

The synthesis typically involves the reaction of a 5-acyl derivative of pyrazole with hydrazine, resulting in the formation of the carbohydrazide bond, which may be hydrolyzed under acidic or basic conditions.

Anticancer Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can inhibit the proliferation of various cancer cell lines, including A549 lung cancer cells. The mechanism often involves inducing apoptosis and disrupting autophagic processes, which are critical for cancer cell survival under stress conditions .

Table 1: Summary of Anticancer Activity

CompoundCell LineMechanism of ActionReference
This compoundA549Induction of apoptosis
Related pyrazole derivativesMIA PaCa-2Inhibition of mTORC1 and autophagy modulation

Antimicrobial Activity

The compound also shows promising antimicrobial activity. Pyrazole derivatives have been reported to possess antibacterial and antifungal properties. The mechanism may involve interference with microbial cell wall synthesis or function .

Table 2: Antimicrobial Activity Overview

CompoundMicroorganismActivity TypeReference
This compoundVarious bacteriaAntibacterial
Related compoundsFungiAntifungal

Other Biological Effects

In addition to anticancer and antimicrobial properties, this compound may exhibit other biological activities such as anti-inflammatory effects and potential neuroprotective properties. These effects are often mediated through modulation of inflammatory pathways and oxidative stress responses .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

  • Antiproliferative Effects : A study highlighted that specific pyrazole derivatives demonstrated submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2), suggesting their potential as therapeutic agents in oncology .
  • Autophagy Modulation : Research indicated that certain pyrazole derivatives can modulate autophagy pathways, enhancing basal autophagy while impairing autophagic flux under nutrient-deprived conditions . This dual action could selectively target cancer cells while sparing normal cells.
  • Antimicrobial Efficacy : A comparative analysis showed that various pyrazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential use in treating infectious diseases .

Properties

IUPAC Name

N'-benzyl-5-methyl-1H-pyrazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-9-7-11(15-14-9)12(17)16-13-8-10-5-3-2-4-6-10/h2-7,13H,8H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVAWDIFEDTYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NNCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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